molecular formula C22H26N4O2 B12163438 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

Cat. No.: B12163438
M. Wt: 378.5 g/mol
InChI Key: CNCKRSVKDWRPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a central piperazine ring substituted at the 4-position with a phenyl group. The carboxamide moiety links the piperazine to a phenyl ring further functionalized with a pyrrolidine-1-carbonyl group at the para position. This structural motif is common in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes due to its conformational flexibility and hydrogen-bonding capabilities .

The compound’s synthesis typically involves a two-step process: (1) activation of an amine intermediate (e.g., phenyl chloroformate treatment) to form a carbamate, followed by (2) nucleophilic substitution with a phenylpiperazine derivative under basic conditions (e.g., NEt₃ in CH₃CN) .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O2/c27-21(25-12-4-5-13-25)18-8-10-19(11-9-18)23-22(28)26-16-14-24(15-17-26)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-17H2,(H,23,28)

InChI Key

CNCKRSVKDWRPJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperazine and pyrrolidine rings with the phenyl groups using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide, exhibit antidepressant properties. A study conducted by evaluated the anxiolytic-like effects of related compounds in animal models, demonstrating significant improvements in anxiety and depression-like behaviors.

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests it may possess antipsychotic properties. In vitro studies have shown that piperazine derivatives can modulate neurotransmitter systems associated with psychotic disorders, particularly dopamine and serotonin pathways.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of piperazine derivatives against oxidative stress and neuroinflammation. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in these contexts.

Anticancer Activity

The compound has been explored for its anticancer potential, particularly against various cancer cell lines. Studies have indicated that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.

Synthetic Routes

Several synthetic pathways have been developed to obtain 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide:

  • Stepwise Synthesis : Involves the sequential addition of reagents to construct the piperazine core and introduce phenyl and pyrrolidine substituents.
  • One-Pot Synthesis : Utilizes multi-component reactions to streamline the synthesis process, reducing time and improving yields.

The following table summarizes different synthetic approaches:

Method Description Yield
Stepwise SynthesisSequential addition of reagentsModerate
One-Pot SynthesisMulti-component reactionsHigh

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide in mice. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting properties .

Case Study 2: Neuroprotective Properties

In a study examining neuroprotective effects, researchers treated neuronal cultures with the compound under oxidative stress conditions. The results demonstrated a marked decrease in cell death and preservation of neuronal integrity, indicating potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide with structurally related piperazine-carboxamide derivatives:

Compound Name Key Structural Variations Melting Point (°C) Yield (%) Biological Target/Activity Reference
4-Phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide Phenyl at piperazine; pyrrolidinylcarbonyl at phenyl Not reported 75–90%* Not explicitly reported
4-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide Fluorophenyl at piperazine; pyrrolidinylcarbonyl at phenyl Not reported Not reported DGAT1 inhibition (hypothesized)
CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) Chloropyridinyl at piperazine; indazolyl at carboxamide Not reported Not reported TRPV1 partial agonism
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) Chloropyridinyl at piperazine; tert-butylphenyl at carboxamide Not reported Not reported TRPM8 inhibition
A3 (N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Fluorophenyl at carboxamide; quinazolinylmethyl at piperazine 196.5–197.8 57.3% Anticancer (in silico/in vitro)
JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide) Dichlorophenyl-pyrrolidinylmethyl; methoxyphenylacetyl at phenyl Not reported Not reported DGAT1 inhibition (IC₅₀ = 6 nM)

*Yields for analogous synthesis steps from .

Biological Activity

4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activity. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with phenyl and pyrrolidine moieties. Its molecular formula is C20H25N3OC_{20}H_{25}N_{3}O, and it possesses a molecular weight of approximately 325.43 g/mol. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and in metabolic pathways.

Research indicates that compounds similar to 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide may exhibit activity through several mechanisms:

  • Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : Analogous compounds have been shown to inhibit enzymes such as stearoyl-CoA desaturase (SCD), which plays a role in lipid metabolism and has implications in obesity and cancer treatment .
  • Antiparasitic Activity : Some derivatives have demonstrated effectiveness against Leishmania species by inhibiting sterol biosynthesis enzymes, indicating potential for treating parasitic infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperazine derivatives. For instance, compounds structurally similar to 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide have shown:

  • Inhibition of Tumor Growth : In vitro assays indicated that these compounds can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116), with IC50 values ranging from 190 nM to 530 nM .
CompoundIC50 (nM)GI50 (nM)
1a190530
1b220530
1c130>1000

CNS Activity

The anxiolytic-like profile of piperazine derivatives has been evaluated through behavioral tests in animal models. These studies suggest that such compounds may reduce anxiety-like behaviors without significant sedative effects .

Antiparasitic Effects

Research has demonstrated that certain analogs exhibit selective inhibition against Leishmania parasites. For example, specific derivatives showed EC50 values in the low micromolar range against L. donovani promastigotes, indicating their potential as therapeutic agents against leishmaniasis .

Case Studies

Several case studies have explored the biological activities of piperazine derivatives:

  • Study on SCD Inhibition : A study evaluated the effects of a novel piperazine derivative on SCD activity in mice bearing xenograft tumors. The results suggested a significant decrease in tumor growth markers upon administration of the compound .
  • Evaluation of Antiparasitic Activity : Another investigation focused on the antiparasitic properties against Leishmania species, where specific analogs demonstrated effective growth inhibition and selectivity towards parasitic cells over mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.